N-(2,5-dimethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O3/c1-14-5-6-15(2)19(12-14)25-20(29)13-28-11-3-4-18(23(28)30)22-26-21(27-31-22)16-7-9-17(24)10-8-16/h3-12H,13H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFBJYWYWDNXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties and mechanisms of action.
The compound has a molecular formula of and a molecular weight of 406.42 g/mol. Its structure includes a 1,2,4-oxadiazole moiety, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 406.42 g/mol |
| Molecular Formula | C21H19FN6O2 |
| LogP | 1.8562 |
| Polar Surface Area | 75.474 Ų |
Anticancer Activity
Recent studies have shown that compounds containing the oxadiazole and pyridine moieties exhibit significant anticancer activity. For instance, derivatives of oxadiazole have been tested against various cancer cell lines, demonstrating their ability to inhibit cell growth.
Case Studies
- In Vitro Studies : A study evaluated the compound's effects on several cancer cell lines (e.g., MCF-7, HeLa). The results indicated that the compound induced apoptosis through the activation of caspase pathways. Specifically, it increased p53 expression levels and cleaved caspase-3, leading to programmed cell death in MCF-7 cells .
- Mechanistic Insights : Molecular docking studies revealed strong interactions between the compound and critical proteins involved in cancer progression, such as thymidylate synthase and HDAC (histone deacetylase). These interactions suggest a multi-target approach in inhibiting cancer cell proliferation .
- Growth Inhibition : The compound demonstrated significant growth inhibition percentages (PGIs) against various cancer lines:
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound targets enzymes such as HDAC and thymidylate synthase, crucial for DNA synthesis and repair.
- Induction of Apoptosis : By activating apoptotic pathways through p53 modulation and caspase activation, the compound promotes cancer cell death.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-(2,5-dimethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide. For instance:
- A related compound, N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine, demonstrated significant anticancer activity against various cancer cell lines including SNB-19 and OVCAR-8 with percent growth inhibitions (PGIs) of 86.61% and 85.26%, respectively . This suggests that similar structures may exhibit comparable efficacy.
In Silico Studies
In silico molecular docking studies have been conducted to predict the binding affinity and mode of action of this compound. These studies are crucial for understanding how this compound interacts at the molecular level with potential targets in cancer cells.
Case Study 1: Anticancer Efficacy
A study investigating various oxadiazole derivatives found that compounds similar to this compound showed promising results in inhibiting cell proliferation in vitro. The study utilized multiple cell lines to assess the effectiveness and mechanism of action through apoptosis induction .
Case Study 2: Structure Activity Relationship (SAR)
Research into the structure activity relationship (SAR) of oxadiazole derivatives has revealed that modifications to the phenyl rings can significantly affect biological activity. The introduction of electron-withdrawing groups such as fluorine enhances potency by stabilizing the interaction with target proteins .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The target compound’s key structural elements include:
- 1,2,4-Oxadiazole ring: Known for metabolic stability and hydrogen-bonding capacity.
- 2-Oxopyridin-1(2H)-yl group : May influence solubility and π-π stacking interactions.
- 2,5-Dimethylphenyl acetamide : Provides steric bulk and modulates hydrophobicity.
Table 1: Structural Comparison with Analogs
Functional Group Impact on Bioactivity
- 1,2,4-Oxadiazole vs. Triazole/Sulfonamide : The oxadiazole in the target compound may offer greater metabolic resistance compared to triazole or sulfonamide-containing analogs (e.g., oxadixyl’s oxazolidinyl group) .
- Fluorine Substitution: The 4-fluorophenyl group in the target compound likely enhances binding affinity compared to non-fluorinated analogs (e.g., oxadixyl’s methoxy group) due to increased electronegativity and membrane permeability.
Computational Insights
While direct docking data for the target compound is absent, tools like AutoDock4 are critical for predicting binding modes. For example:
- Oxadixyl’s fungicidal activity may arise from interactions with fungal cytochrome P450 enzymes, a hypothesis testable via docking studies.
- The target compound’s 1,2,4-oxadiazole and pyridinone moieties could facilitate hydrogen bonding with kinase or protease targets, common in drug design.
Research Considerations and Gaps
- Stereochemistry : Analogs in highlight the role of stereoisomerism in activity , but the target compound’s configuration is unspecified.
- Biological Data: Limited evidence on the target compound’s efficacy necessitates further in vitro/in vivo studies.
- Comparative Pharmacokinetics: Fluorine substitution may improve metabolic stability over non-halogenated analogs, but ADME (absorption, distribution, metabolism, excretion) profiling is required.
Q & A
Basic Research Questions
Q. What are the key steps and methodologies for synthesizing N-(2,5-dimethylphenyl)-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide?
- Answer : Synthesis involves multi-step reactions:
Oxadiazole ring formation : Condensation of 4-fluorophenyl amidoxime with a carbonyl precursor under reflux in DMF or dichloromethane (DCM) .
Pyridinone core assembly : Cyclization of substituted pyridines using bases like NaH or K₂CO₃ in anhydrous solvents .
Acetamide coupling : Reaction of activated intermediates (e.g., bromoacetamide derivatives) with 2,5-dimethylaniline under Pd-catalyzed cross-coupling or nucleophilic substitution .
- Critical parameters : Temperature control (±5°C), solvent polarity (DMF for polar intermediates), and catalyst selection (Pd/C for coupling efficiency) .
Q. How is structural confirmation achieved for this compound?
- Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to verify aromatic proton environments (e.g., fluorophenyl δ ~7.2–7.8 ppm) and acetamide carbonyl signals (δ ~168–170 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .
- X-ray crystallography : Resolve steric effects in the 2-oxopyridin-1(2H)-yl moiety (e.g., dihedral angles ~60–80°) .
Advanced Research Questions
Q. How can synthetic yields be optimized for the oxadiazole intermediate?
- Answer :
- Reagent stoichiometry : Use a 1.2:1 molar ratio of amidoxime to carbonyl precursor to minimize side reactions .
- Catalytic additives : Include p-toluenesulfonic acid (p-TsOH) to accelerate cyclodehydration .
- Workup strategies : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate oxadiazole intermediates in >85% purity .
Q. What analytical strategies resolve discrepancies between computational and experimental spectroscopic data?
- Answer :
- DFT calculations : Compare HOMO-LUMO gaps (e.g., ~4.5–5.0 eV) with experimental UV-Vis spectra to validate electronic transitions .
- Dynamic NMR : Detect conformational flexibility in the acetamide chain (e.g., variable-temperature H NMR at 233–298 K) .
- Crystallographic refinement : Address steric clashes (e.g., between 2,5-dimethylphenyl and oxadiazole groups) by refining occupancy factors in X-ray data .
Q. How can bioactivity assays be designed to evaluate this compound’s pharmacological potential?
- Answer :
- In vitro screening : Use kinase inhibition assays (e.g., EGFR or Aurora kinases) at 1–100 µM concentrations, with staurosporine as a positive control .
- Cellular uptake studies : Measure intracellular accumulation via LC-MS/MS in cancer cell lines (e.g., MCF-7, HeLa) .
- Target engagement : Employ surface plasmon resonance (SPR) to quantify binding affinity (KD) to fluorophore-tagged proteins .
Data Contradiction & Mechanistic Analysis
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
- Answer :
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–7) at 37°C for 24h, then analyze via HPLC. Stability is pH-sensitive due to oxadiazole ring hydrolysis .
- Stabilizers : Co-formulate with cyclodextrins (e.g., β-CD) to reduce degradation by 30–40% under gastric pH .
Q. Why do computational models underestimate the compound’s dipole moment compared to experimental data?
- Answer :
- Solvent effects : Gas-phase DFT calculations ignore solvation; use COSMO-RS to incorporate dielectric effects, improving dipole alignment (e.g., 5.2 D vs. 5.6 D experimentally) .
- Conformational averaging : Account for multiple low-energy conformers (e.g., via MD simulations) to match experimental values .
Methodological Best Practices
Q. What purification techniques maximize yield while retaining enantiomeric purity?
- Answer :
- Chiral HPLC : Use a Chiralpak IA column with heptane/ethanol (90:10) to separate enantiomers (Rf >1.5) .
- Crystallization : Recrystallize from ethanol/water (3:1) to isolate >99% pure single crystals .
Q. How to validate the compound’s mechanism of action in enzyme inhibition assays?
- Answer :
- Enzyme kinetics : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition (e.g., Ki values <1 µM suggest high potency) .
- Mutagenesis studies : Engineer enzyme active sites (e.g., T790M mutation in EGFR) to confirm binding specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
